

Spectroscopic Profile of 1,1,2,2-Tetrachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2,2-Tetrachloropropane**

Cat. No.: **B080383**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **1,1,2,2-tetrachloropropane**. Designed for a scientific audience, this document consolidates available mass spectrometry and infrared spectroscopy data, alongside theoretical predictions for nuclear magnetic resonance spectroscopy. Detailed experimental protocols for acquiring such spectra are also provided to facilitate reproducible research and application in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1,1,2,2-tetrachloropropane** (CAS No: 13116-60-4). Due to a lack of publicly available experimental NMR data, the ^1H and ^{13}C NMR data presented are theoretical predictions based on established principles and data from analogous chlorinated propanes.

Table 1: Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) data for **1,1,2,2-tetrachloropropane** reveals a characteristic fragmentation pattern. The major mass-to-charge ratios (m/z) are presented below.[1]

Property	Value
Molecular Formula	C ₃ H ₄ Cl ₄
Molecular Weight	181.88 g/mol
Major Peaks (m/z)	97, 63, 99
NIST Number	7519
Library	Main library
Total Peaks	114

Table 2: Infrared (IR) Spectroscopy Data

While a detailed experimental peak list for the vapor phase IR spectrum of **1,1,2,2-tetrachloropropane** is not readily available in public databases, the characteristic absorption bands can be inferred from the functional groups present in the molecule.

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
2950-3000	C-H stretch	Alkane (CH ₃)
1450-1470	C-H bend (asymmetric)	Alkane (CH ₃)
1370-1390	C-H bend (symmetric)	Alkane (CH ₃)
1200-1300	C-H wag	Chlorinated alkane
650-850	C-Cl stretch	Chloroalkane

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following NMR data are theoretical predictions and have not been experimentally verified. These predictions are based on the chemical structure of **1,1,2,2-tetrachloropropane** and typical chemical shifts for similar chemical environments.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum of **1,1,2,2-tetrachloropropane** is expected to show two signals corresponding to the two distinct proton environments.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.5 - 3.0	Singlet	3H	CH_3
~ 6.0 - 6.5	Singlet	1H	CHCl_2

Predicted ^{13}C NMR Spectrum (in CDCl_3)

The carbon-13 NMR spectrum is predicted to exhibit three signals, corresponding to the three unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 30 - 40	CH_3
~ 70 - 80	CCl_2
~ 90 - 100	CHCl_2

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for halogenated propanes like **1,1,2,2-tetrachloropropane**.

Gas Chromatography-Mass Spectrometry (GC-MS)

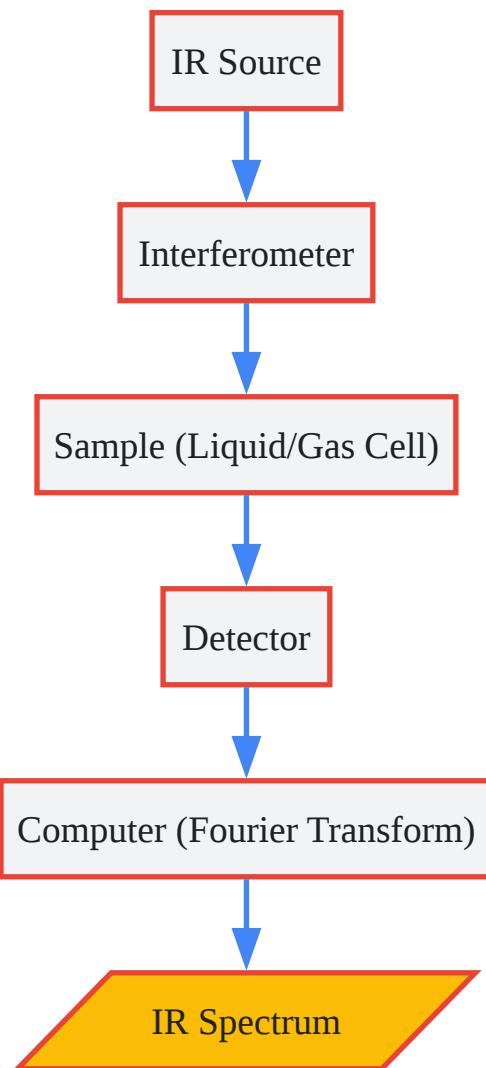
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Methodology:

- Sample Preparation: A dilute solution of **1,1,2,2-tetrachloropropane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

- **Injection:** A small volume (typically 1 μ L) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
- **Gas Chromatography:** The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coating the column. A temperature program is typically employed to facilitate the elution of compounds with different boiling points.
- **Mass Spectrometry:** As the separated components elute from the GC column, they enter the mass spectrometer.
- **Ionization:** The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.
- **Mass Analysis:** The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

[Click to download full resolution via product page](#)


GC-MS Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

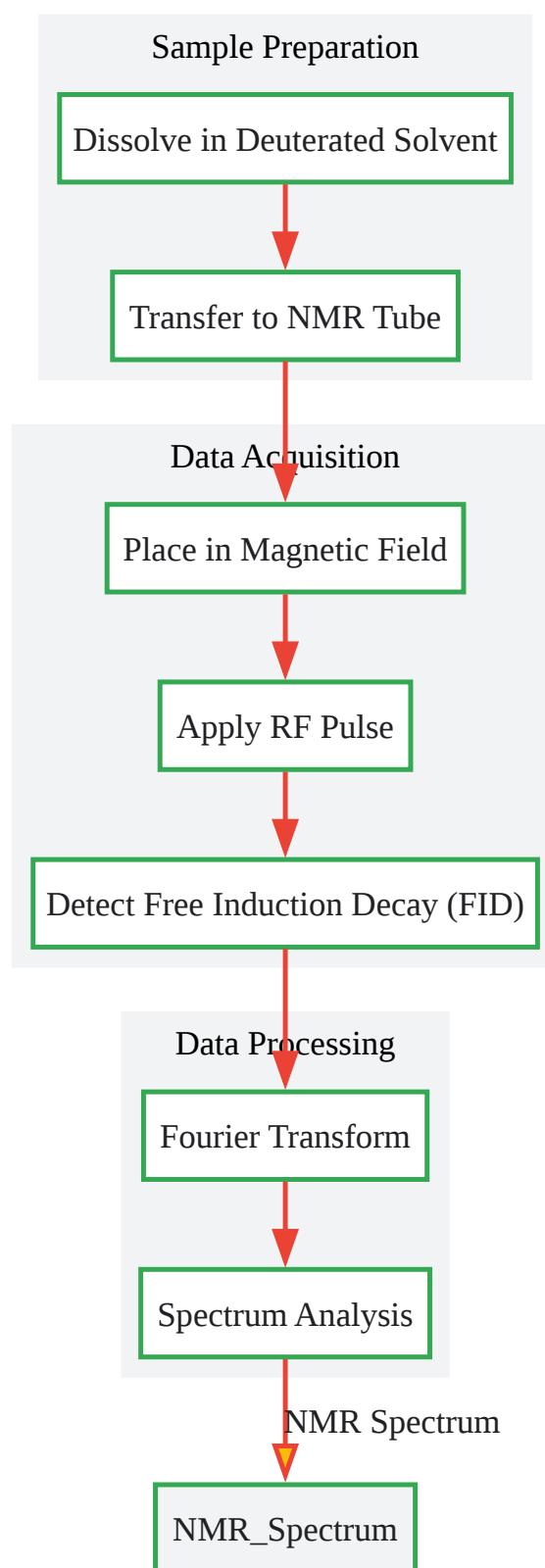
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: For a liquid sample like **1,1,2,2-tetrachloropropane**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for a vapor phase spectrum, the sample is introduced into a gas cell.
- IR Radiation: A beam of infrared radiation is passed through the sample.
- Interferometer: The FT-IR spectrometer uses an interferometer to modulate the IR beam, allowing all frequencies to be measured simultaneously.
- Absorption: Molecules in the sample absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.
- Detection: A detector measures the transmitted radiation.
- Fourier Transform: A mathematical process called a Fourier transform is applied to the resulting interferogram to generate an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

[Click to download full resolution via product page](#)

FT-IR Spectroscopy Experimental Workflow


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

- Sample Preparation: A small amount of **1,1,2,2-tetrachloropropane** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) to avoid solvent signals in the ^1H NMR spectrum. A reference standard, such as tetramethylsilane (TMS), is often added. The solution is then transferred to a thin glass NMR tube.

- Magnetic Field: The NMR tube is placed in a strong, uniform magnetic field.
- Radiofrequency Pulse: The sample is irradiated with a short, intense pulse of radiofrequency energy, which excites the atomic nuclei (e.g., ^1H or ^{13}C).
- Relaxation and FID: As the nuclei relax back to their ground state, they emit a radiofrequency signal, which is detected as a free induction decay (FID).
- Fourier Transform: The FID, a time-domain signal, is converted into a frequency-domain spectrum by a Fourier transform.
- Spectrum Analysis: The resulting NMR spectrum shows signals (resonances) at different chemical shifts, which are characteristic of the electronic environment of the nuclei. The splitting patterns (multiplicity) and integration of the signals provide further structural information.

[Click to download full resolution via product page](#)

NMR Spectroscopy Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2,2-Tetrachloropropane | C₃H₄Cl₄ | CID 83154 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1,2,2-Tetrachloropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080383#spectroscopic-data-for-1-1-2-2-tetrachloropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com